6,8-dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one
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Overview
Description
6,8-Dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one is a complex organic compound characterized by its unique structure, which includes a chromen-2-one core, a dichloro substitution, and a 2-methylindoline-1-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core This can be achieved through the condensation of salicylaldehyde with acetophenone under acidic conditions Subsequent chlorination steps introduce the dichloro groups at the 6 and 8 positions
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Amines, alcohols
Major Products Formed
Oxidation: : Formation of hydroxyl groups or carboxylic acids
Reduction: : Formation of alcohols or amines
Substitution: : Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 6,8-dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one has shown potential as a bioactive molecule
Medicine
In medicine, this compound has been studied for its potential therapeutic properties. It may exhibit antiviral, anti-inflammatory, and anticancer activities, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which 6,8-dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-3-methylchromone
2-Methylindoline-1-carbonyl-3-chromen-2-one
6,8-Dichloro-2H-chromen-2-one
Uniqueness
6,8-Dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one stands out due to its unique combination of structural features, which contribute to its diverse range of applications. Unlike its similar compounds, it offers a balance of reactivity and stability, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
6,8-dichloro-3-(2-methyl-2,3-dihydroindole-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO3/c1-10-6-11-4-2-3-5-16(11)22(10)18(23)14-8-12-7-13(20)9-15(21)17(12)25-19(14)24/h2-5,7-10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYCLFPBTYZJGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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